molecular formula C10H8BrN B1281910 6-Bromo-4-methylquinoline CAS No. 41037-28-9

6-Bromo-4-methylquinoline

Cat. No. B1281910
CAS RN: 41037-28-9
M. Wt: 222.08 g/mol
InChI Key: XBZQSJLYRMZRSZ-UHFFFAOYSA-N
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Patent
US07265225B2

Procedure details

Dissolve 6-bromo-4-methyl-quinoline (38.5 g, 153 mmol) in 600 mL dry THF. Cool to −70° C. and treat with the dropwise addition of 0.5 M potassium hexamethyldisilazane (KN(SiMe3)2 (400 mL, 200 mmol) over 2 hours while keeping the temperature below −65° C. Stir the resultant solution at −70° C. for 1 hour and add a solution of 6-methylpyridine-2-carboxylic acid methyl ester (27.2, 180 mmol) in 100 mL dry THF dropwise over 15 minutes. During the addition, the mixture will turn from dark red to pea-green and form a precipitate. Stir the mixture at −70° C. over 2 hours then allow it to warm to ambient temperature with stirring for 5 hours. Cool the mixture then quench with 12 N HCl to pH=1. Raise the pH to 9 with solid potassium carbonate. Decant the solution from the solids and extract twice with 200 mL ethyl acetate. Combine the organic extracts, wash with water and dry over potassium carbonate. Stir the solids in 200 mL water and 200 mL ethyl acetate and treat with additional potassium carbonate. Separate the organic portion and dry with the previous ethyl acetate extracts. Concentrate the solution in vacuo to a dark oil. Pass the oil through a 300 mL silica plug with methylene chloride then ethyl acetate. Combine the appropriate fractions and concentrate in vacuo to yield an amber oil. Rinse the oil down the sides of the flask with methylene chloride then dilute with hexane while swirling the flask to yield 38.5 g (73.8%) of the desired subtitled intermediate as a yellow solid.
Quantity
38.5 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
KN(SiMe3)2
Quantity
400 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
180 mmol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[CH3:12].C[Si](C)(C)N[Si](C)(C)C.[K].C[O:24][C:25]([C:27]1[CH:32]=[CH:31][CH:30]=[C:29]([CH3:33])[N:28]=1)=O>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[CH2:12][C:25]([C:27]1[CH:32]=[CH:31][CH:30]=[C:29]([CH3:33])[N:28]=1)=[O:24] |f:1.2,^1:21|

Inputs

Step One
Name
Quantity
38.5 g
Type
reactant
Smiles
BrC=1C=C2C(=CC=NC2=CC1)C
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C.[K]
Name
KN(SiMe3)2
Quantity
400 mL
Type
reactant
Smiles
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
180 mmol
Type
reactant
Smiles
COC(=O)C1=NC(=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
Stir the mixture at −70° C. over 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −65° C
ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
form a precipitate
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
with stirring for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture
CUSTOM
Type
CUSTOM
Details
then quench with 12 N HCl to pH=1
TEMPERATURE
Type
TEMPERATURE
Details
Raise the pH to 9 with solid potassium carbonate
CUSTOM
Type
CUSTOM
Details
Decant the solution from the solids
EXTRACTION
Type
EXTRACTION
Details
extract twice with 200 mL ethyl acetate
WASH
Type
WASH
Details
wash with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over potassium carbonate
STIRRING
Type
STIRRING
Details
Stir the solids in 200 mL water
ADDITION
Type
ADDITION
Details
200 mL ethyl acetate and treat with additional potassium carbonate
CUSTOM
Type
CUSTOM
Details
Separate the organic portion
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry with the previous ethyl acetate extracts
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solution in vacuo to a dark oil
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an amber oil
WASH
Type
WASH
Details
Rinse the oil down the sides of the flask with methylene chloride
ADDITION
Type
ADDITION
Details
then dilute with hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C2C(=CC=NC2=CC1)CC(=O)C1=NC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 38.5 g
YIELD: PERCENTYIELD 73.8%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.